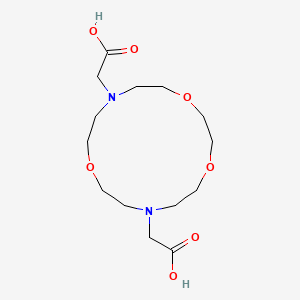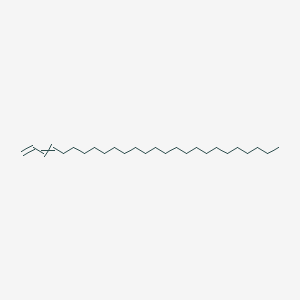![molecular formula C12H6F5NS B14413056 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine CAS No. 87578-06-1](/img/structure/B14413056.png)
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a pentafluorophenyl group via a sulfanyl (thioether) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of pentafluorobenzenethiol with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with a halomethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, halomethylpyridine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine depends on its specific applicationThese interactions can modulate biological pathways or chemical reactions, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Trifluoromethyl)thio]methyl}pyridine
- 2-{[(Pentafluorophenyl)thio]methyl}benzene
Uniqueness
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
CAS-Nummer |
87578-06-1 |
|---|---|
Molekularformel |
C12H6F5NS |
Molekulargewicht |
291.24 g/mol |
IUPAC-Name |
2-[(2,3,4,5,6-pentafluorophenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-5-6-3-1-2-4-18-6/h1-4H,5H2 |
InChI-Schlüssel |
PYTZYTPDCKVOAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CSC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
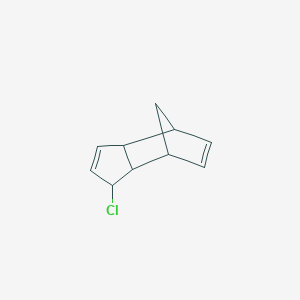
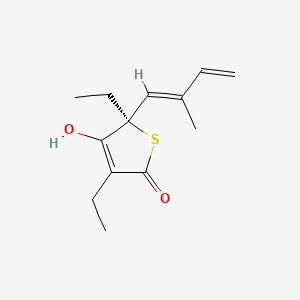
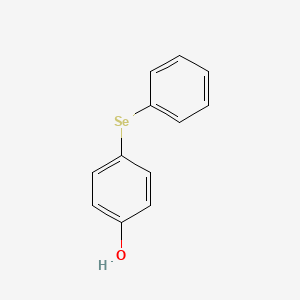
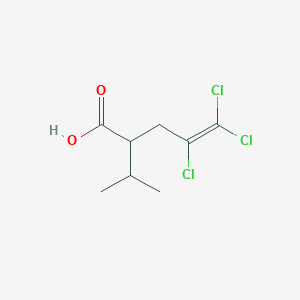
silane](/img/structure/B14413000.png)

![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)

![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
